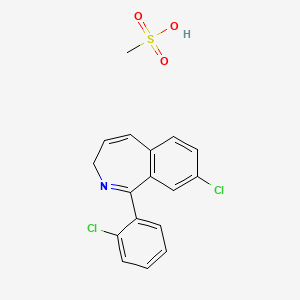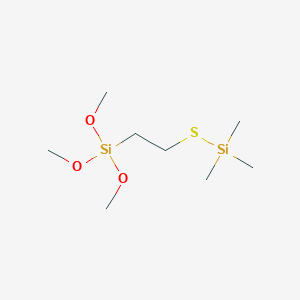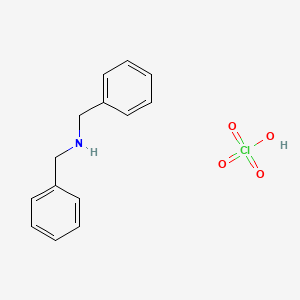
N-benzyl-1-phenylmethanamine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-phenylmethanamine;perchloric acid is a compound with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . It is a derivative of benzylamine and phenylmethanamine, and it is often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-benzyl-1-phenylmethanamine involves the coupling of benzylamine and benzaldehyde under light irradiation in the presence of carbon dioxide. This reaction is promoted by 1-butyl-3-methylimidazolium chloride and occurs under mild conditions . The reaction mechanism involves the formation of imine intermediates, which then react with phenyl silane to form the final product.
Industrial Production Methods
Industrial production of N-benzyl-1-phenylmethanamine typically involves similar synthetic routes but on a larger scale. The use of photochemical synthesis and ionic liquids can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenoalkanes and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzylamines and phenylmethanamines.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-phenylmethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-benzyl-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylamine (Aniline): A primary amine with similar reactivity but different applications.
Benzylamine: A simpler amine with similar chemical properties but less complex structure.
N-methyl-1-phenylmethanamine: A methylated derivative with different reactivity and applications.
Uniqueness
N-benzyl-1-phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of benzyl and phenyl groups provides distinct reactivity and versatility compared to simpler amines .
Eigenschaften
CAS-Nummer |
82465-45-0 |
|---|---|
Molekularformel |
C14H16ClNO4 |
Molekulargewicht |
297.73 g/mol |
IUPAC-Name |
N-benzyl-1-phenylmethanamine;perchloric acid |
InChI |
InChI=1S/C14H15N.ClHO4/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;(H,2,3,4,5) |
InChI-Schlüssel |
JOWJGOHQVWNVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


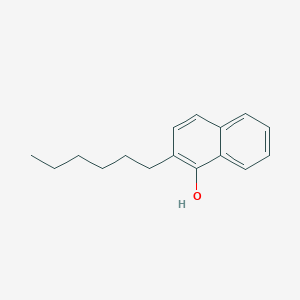
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
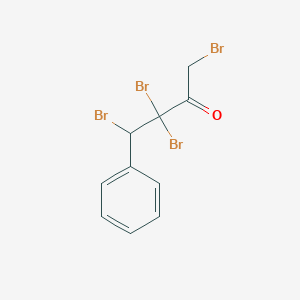
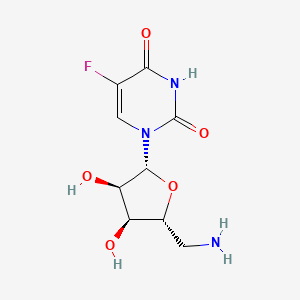
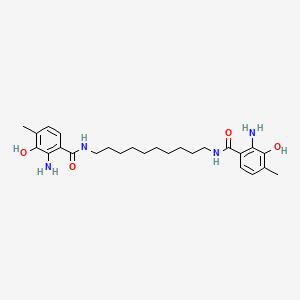

![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
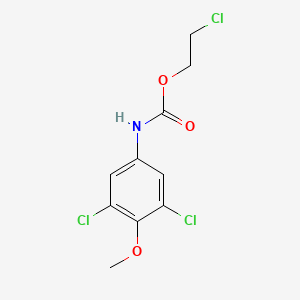
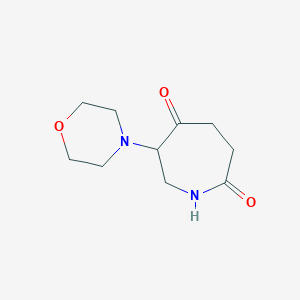
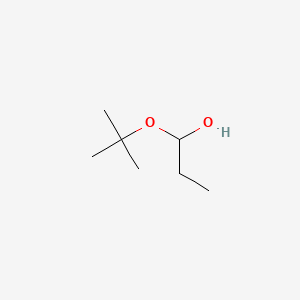
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
